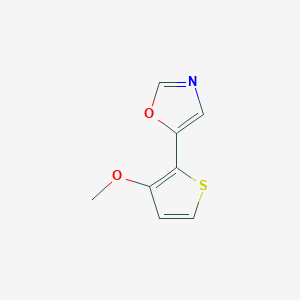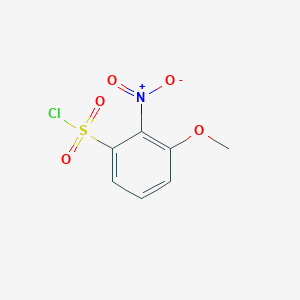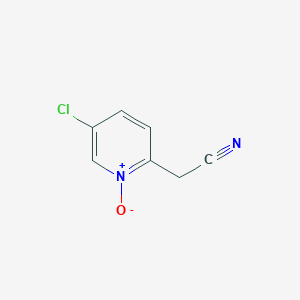
(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Overview
Description
“®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate” is a complex organic compound. The “3,5-diisopropylphenyl” part suggests the presence of a phenyl (benzene) ring with isopropyl groups attached at the 3rd and 5th positions. The “1,1’-binapthyl-2,2’-diyl” part suggests the presence of two naphthyl groups (two fused benzene rings) connected at the 1 and 1’ positions. The “hydrogenphosphate” part suggests the presence of a phosphate group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the binaphthyl core, the attachment of the isopropylphenyl groups, and the introduction of the phosphate group. The exact methods would depend on the specific reactions involved .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the phosphate group. The exact structure would depend on the specific arrangement of these groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the aromatic rings and the phosphate group. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the phosphate group could be involved in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and solubility, while the phosphate group could affect its acidity .
Scientific Research Applications
Catalysis in Organic Synthesis : This compound is frequently utilized as a catalyst in organic reactions. For example, it has been used in the asymmetric allylation of aldehydes with organozinc compounds, a reaction of significant interest for producing valuable structural motifs like precursors to lignan natural products (Hartmann et al., 2020).
Asymmetric Synthesis : Its role in asymmetric synthesis is also notable. It has been employed in the Rh-catalyzed asymmetric hydrogenation of various compounds, contributing significantly to the field of chiral amino acid derivatives (Guo et al., 2002).
Enhancing Enantioselectivity : The compound is effective in improving the enantioselectivity in certain reactions. For instance, it has been used in the enantioselective hydroamination-hydroarylation of alkynes, where its presence was crucial for high yields and enantioselectivities (Shinde et al., 2015).
Influence on Photophysical Properties : It also finds applications in modifying the photophysical properties of certain compounds. Studies have shown its impact on circularly polarized luminescence and circular dichroism in binaphthyl luminophores (Sato et al., 2016).
Role in Hydrogen Bonding Studies : The compound has been a subject of study for its role in hydrogen bonding, particularly in Brønsted acid catalysis. Research has been conducted to understand the properties and geometries of hydrogen bonds it forms, contributing to the broader understanding of catalysis mechanisms (Sorgenfrei et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
10,16-bis[3,5-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H45O4P/c1-25(2)31-17-32(26(3)4)20-35(19-31)39-23-29-13-9-11-15-37(29)41-42-38-16-12-10-14-30(38)24-40(44(42)48-49(45,46)47-43(39)41)36-21-33(27(5)6)18-34(22-36)28(7)8/h9-28H,1-8H3,(H,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSGGSAWMSSHNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)C)C(C)C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H45O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)


![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)





